

SMILES string for 2-(Pyrrolidin-3-YL)propan-2-OL

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-YL)propan-2-OL

Cat. No.: B1315711

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Technical Guide: 2-(Pyrrolidin-3-YL)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Pyrrolidin-3-YL)propan-2-OL**, a pyrrolidine-containing organic molecule. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and presents hypothetical, yet plausible, experimental protocols and potential biological activities based on the well-established chemistry and pharmacology of the pyrrolidine scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidine derivatives in drug discovery and development.

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity, improve pharmacokinetic properties, and serve as a versatile scaffold for stereoselective functionalization. **2-(Pyrrolidin-3-YL)propan-2-OL** incorporates this important heterocyclic core with a tertiary alcohol functionality, suggesting potential for hydrogen bonding interactions and further chemical modification.

Compound Profile: 2-(Pyrrolidin-3-YL)propan-2-OL

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for **2-(Pyrrolidin-3-YL)propan-2-OL** is: CC(C)(C1CCNC1)O

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-(Pyrrolidin-3-YL)propan-2-OL**, sourced from the PubChem database.^[1]

Property	Value
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol
IUPAC Name	2-(pyrrolidin-3-yl)propan-2-ol
CAS Number	351369-41-0
Topological Polar Surface Area	32.3 Å ²
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
LogP (octanol/water)	0.2

Hypothetical Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **2-(Pyrrolidin-3-YL)propan-2-OL** is not readily available, a plausible synthetic route can be devised based on established organometallic addition to a carbonyl compound. The following protocol is a hypothetical procedure.

Reaction Scheme

The proposed synthesis involves the Grignard reaction of a suitable pyrrolidine-based ketone with methylmagnesium bromide.

Materials and Methods

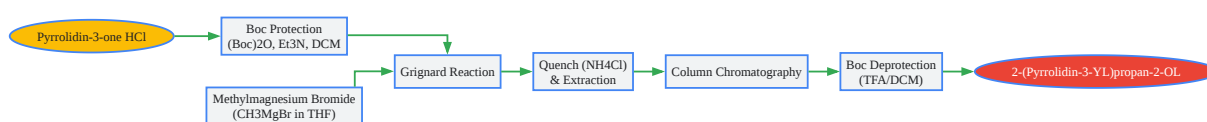
- Starting Material: 1-(tert-Butoxycarbonyl)pyrrolidin-3-one
- Reagents: Methylmagnesium bromide (3.0 M in diethyl ether), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Magnesium sulfate (anhydrous), Di-tert-butyl dicarbonate, Trifluoroacetic acid (TFA), Dichloromethane (DCM)
- Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, column chromatography apparatus.

Experimental Procedure

- Protection of Pyrrolidin-3-one: To a solution of pyrrolidin-3-one hydrochloride (1 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-pyrrolidin-3-one.
- Grignard Reaction: To a solution of N-Boc-pyrrolidin-3-one (1 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
- Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).
- Purification of Protected Intermediate: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-**2-(pyrrolidin-3-yl)propan-2-ol**.
- Deprotection: Dissolve the purified N-Boc protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours.

- Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with sodium hydroxide. Extract the final product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield **2-(pyrrolidin-3-yl)propan-2-ol**.

Synthesis Workflow Diagram



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Caption: Hypothetical synthesis workflow for **2-(Pyrrolidin-3-yl)propan-2-OL**.

Potential Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of pyrrolidine have demonstrated a wide range of biological activities, including but not limited to:

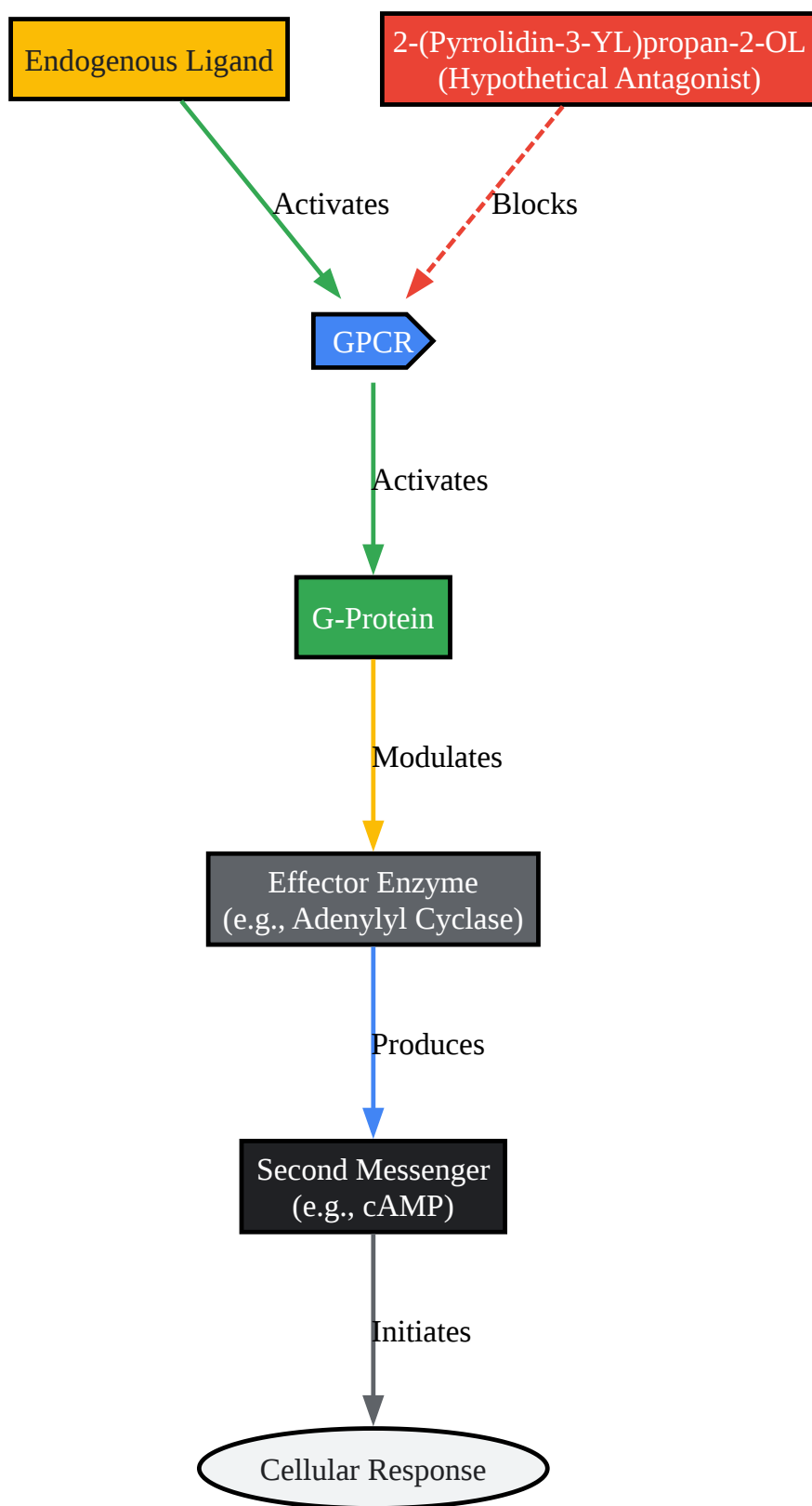
- Neurological Disorders:** The pyrrolidine ring is a core component of nootropic drugs like piracetam and its analogs, which are used to enhance cognitive function.
- Antimicrobial Activity:** Many natural and synthetic pyrrolidine-containing compounds exhibit antibacterial and antifungal properties.
- Enzyme Inhibition:** The conformational constraints of the pyrrolidine ring make it an effective scaffold for designing enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Given the structural features of **2-(Pyrrolidin-3-yl)propan-2-OL**, it could be investigated for its potential as a modulator of various biological targets. The tertiary alcohol may act as a

hydrogen bond donor or acceptor, while the pyrrolidine nitrogen provides a basic center that can be protonated at physiological pH, potentially influencing its interaction with biological macromolecules.

Hypothetical Signaling Pathway Modulation

As a speculative example, a pyrrolidine-containing molecule could potentially act as an antagonist for a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound.



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Caption: Hypothetical GPCR signaling pathway modulated by an antagonist.

Conclusion

2-(Pyrrolidin-3-YL)propan-2-OL is a small molecule with a chemically interesting structure that warrants further investigation. While specific biological data and established synthetic protocols are currently lacking in the public domain, this technical guide provides a foundational understanding of the compound based on its structural relationship to a well-validated class of bioactive molecules. The hypothetical synthesis and signaling pathway information presented herein are intended to stimulate further research and development efforts into this and related pyrrolidine derivatives.

Disclaimer: The experimental protocols and biological pathways described in this document are hypothetical and for illustrative purposes only. Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review.

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References

- 1. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
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